molecular formula C14H20BrNO2 B14904626 tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate

tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate

Cat. No.: B14904626
M. Wt: 314.22 g/mol
InChI Key: XVHRMVBGRKVWOL-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate is an organic compound that features a tert-butyl ester group, an amino group, and a brominated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-methylbenzaldehyde and tert-butyl (S)-2-amino-3-hydroxypropanoate.

    Formation of Intermediate: The aldehyde group of 3-bromo-2-methylbenzaldehyde is reacted with tert-butyl (S)-2-amino-3-hydroxypropanoate under acidic or basic conditions to form an intermediate.

    Esterification: The intermediate is then subjected to esterification reactions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and amino group can form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-amino-3-(3-chloro-2-methylphenyl)propanoate
  • tert-Butyl (S)-2-amino-3-(3-fluoro-2-methylphenyl)propanoate
  • tert-Butyl (S)-2-amino-3-(3-iodo-2-methylphenyl)propanoate

Uniqueness

tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated analogs may not. The bromine atom also influences the compound’s reactivity and biological activity, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate

InChI

InChI=1S/C14H20BrNO2/c1-9-10(6-5-7-11(9)15)8-12(16)13(17)18-14(2,3)4/h5-7,12H,8,16H2,1-4H3/t12-/m0/s1

InChI Key

XVHRMVBGRKVWOL-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C=CC=C1Br)C[C@@H](C(=O)OC(C)(C)C)N

Canonical SMILES

CC1=C(C=CC=C1Br)CC(C(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.